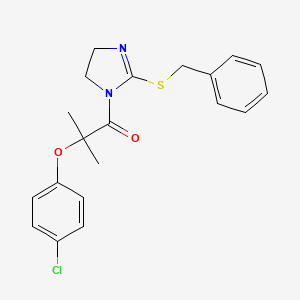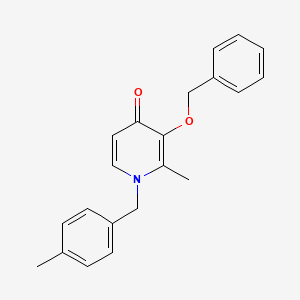![molecular formula C26H23N3O B2457593 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-22-9](/img/structure/B2457593.png)
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-tumor properties. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Supramolecular Aggregation and Structural Insights
The study of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including compounds structurally related to 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, reveals how substitution patterns influence the dimensionality of supramolecular assemblies. Molecules of these compounds are linked into various complex structures—ranging from cyclic dimers to three-dimensional frameworks—through a combination of hydrogen bonds and C-H...π interactions. This structural diversity illustrates the compound's potential in forming intricate molecular architectures, which could be of interest in materials science and nanotechnology for creating novel supramolecular assemblies (Portilla et al., 2005).
Photophysics and Molecular Logic Switches
The photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, a compound closely related to the one , have been investigated, emphasizing their potential in the development of molecular logic switches. These studies highlight how the compound's solvatochromism, acidochromism, and solid-state fluorescence can be utilized in designing molecular devices that respond to environmental changes, such as pH, making them suitable for applications in molecular electronics and sensing technologies (Uchacz et al., 2016).
Optical Properties for Material Science
Research into the optical absorption and quantum-chemical simulations of 1H-pyrazolo[3,4-b]quinoline derivatives, including the target compound, has provided insights into their electronic structure and light absorption characteristics. These findings are crucial for the development of advanced materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The detailed understanding of how structural modifications affect absorption spectra can guide the design of novel compounds with tailored optical properties for specific applications (Kościen et al., 2003).
Catalysis and Green Chemistry Applications
The compound's framework has also found applications in catalysis and green chemistry. For instance, L-proline-catalyzed synthesis approaches utilizing pyrazolo[3,4-b]quinoline derivatives demonstrate the compound's relevance in facilitating environmentally friendly chemical reactions. These methods emphasize high atom economy and the formation of complex heterocyclic structures through water-based protocols, showcasing the compound's potential in sustainable chemistry practices (Rajesh et al., 2011).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-16-8-11-24-22(12-16)26-23(15-27-24)25(19-6-5-7-21(14-19)30-4)28-29(26)20-10-9-17(2)18(3)13-20/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPESTMBMDFJWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-5-one](/img/structure/B2457517.png)

![8-Methylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2457519.png)

![N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]benzenesulfonamide](/img/structure/B2457521.png)
![1-[3-(2-Fluorophenyl)-3-methylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2457523.png)
![7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457524.png)
![3-Bromobenzo[e][1,2,4]triazine](/img/structure/B2457525.png)
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B2457526.png)

![3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2457531.png)
